molecular formula C22H15Cl2N3O B5918566 N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-2-phenyl-1H-indole-7-carboxamide

N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-2-phenyl-1H-indole-7-carboxamide

Cat. No.: B5918566
M. Wt: 408.3 g/mol
InChI Key: PERBCDTZWRCLIC-MXAYSNPKSA-N
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Description

N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-2-phenyl-1H-indole-7-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-2-phenyl-1H-indole-7-carboxamide typically involves a multi-step process. One common method includes the Fischer indole synthesis, which is a well-known procedure for constructing indole rings This method involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-2-phenyl-1H-indole-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring and the phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-2-phenyl-1H-indole-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-2-phenyl-1H-indole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.

    Indole-2-carboxylic acid: Another indole derivative with applications in organic synthesis and medicinal chemistry.

    3,4-Dichloroaniline: Shares the 3,4-dichlorophenyl group but lacks the indole core.

Uniqueness

N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-2-phenyl-1H-indole-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.

Properties

IUPAC Name

N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-2-phenyl-1H-indole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O/c23-18-10-9-14(11-19(18)24)13-25-27-22(28)17-8-4-7-16-12-20(26-21(16)17)15-5-2-1-3-6-15/h1-13,26H,(H,27,28)/b25-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERBCDTZWRCLIC-MXAYSNPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)C(=O)NN=CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)C(=O)N/N=C\C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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